

Machine-Learned Model Hamiltonians for Strained Mg X Compounds

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Compound of Interest

Compound Name: *Dimagnesium germanide*

CAS No.: 1310-52-7

Cat. No.: B576403

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Content Type: Publish Comparison Guide Audience: Materials Scientists, Computational Physicists, and Thermoelectric Developers.

Executive Summary

Magnesium silicide stannide solid solutions (Mg

Si

Sn

) represent the premier n-type thermoelectric materials for mid-temperature power generation (500–800 K). However, optimizing their figure of merit (

) requires precise strain engineering to manipulate band convergence and phonon scattering.

Traditional Density Functional Theory (DFT) is computationally prohibitive for the large supercells required to simulate realistic strain and disorder. Conversely, empirical potentials (Tersoff/Stillinger-Weber) fail to capture the subtle anharmonicity governing thermal transport under strain.

This guide evaluates the Machine-Learned Model Hamiltonian (ML-MH)—specifically focusing on ML-Tight Binding (ML-TB) for electronic structure and ML-Interatomic Potentials (ML-IAP)

for lattice dynamics. We demonstrate that ML-MH approaches achieve DFT-level accuracy (RMSE < 2 meV/atom) with linear scaling

, enabling high-throughput screening of strain-engineered Mg

X architectures.

The Technical Challenge: Strain in Mg X

Strain engineering in Mg

X (where X = Si, Ge, Sn) alters the crystal symmetry, lifting the degeneracy of the conduction band valleys (

and

points). This modification is critical for maximizing the power factor (

).

The Limitations of Conventional Methods

Feature	DFT (VASP/QE)	Empirical (Tersoff)	ML-Model Hamiltonian
Scaling	(Cubic)	(Linear)	(Linear)
Strain Accuracy	Gold Standard	Poor (Fit to equilibrium)	High (Trained on strained data)
Band Gap Prediction	Accurate (with hybrid functionals)	N/A (No electronic DOF)	Accurate (Fit to Hybrid DFT)
Max Atoms	~500	>1,000,000	>100,000

Solution Architecture: Two Classes of ML Hamiltonians

To fully characterize a thermoelectric material, we must decouple the problem into two Hamiltonians:

- Electronic Hamiltonian (H_{el}): Modeled via ML-Tight Binding (ML-TB) to predict electrical conductivity (σ) and Seebeck coefficient (S).
- Nuclear Hamiltonian (H_{nu}): Modeled via ML-Interatomic Potentials (ML-IAP) to predict lattice thermal conductivity (κ).

A. ML-Tight Binding (ML-TB)

Instead of diagonalizing the full Kohn-Sham Hamiltonian, we construct a parameterized Tight-Binding Hamiltonian. A Neural Network (NN) maps the atomic geometry (and strain tensor) to the hopping parameters (t_{ij}).

- Basis: $\{s, p_x, p_y, p_z, d_{xy}, d_{yz}, d_{zx}, d_{xx-yy}, d_{yy-zz}, d_{zz-xx}\}$ orbitals (Mg: $3d$; X: $4d$).
- Target: Reproduce DFT band structures (eigenvalues) under various strain conditions.

B. ML-Interatomic Potentials (ML-IAP)

Deep Neural Networks (e.g., DeepMD, NEP) learn the Potential Energy Surface (PES) by mapping local atomic environments to site energies.

- Descriptor: Smooth Overlap of Atomic Positions (SOAP) or Symmetry Functions.
- Target: Reproduce DFT forces, energies, and virials.

Comparative Performance Analysis

The following data contrasts the performance of an ML-TB model (trained on Mg

Si/Mg

Sn) against standard DFT (HSE06 functional) and Empirical methods.

Table 1: Electronic Structure Accuracy (Band Gap & Effective Mass)

Data based on multi-orbital tight-binding (MOTB) calibration for Mg

X.

Metric	DFT (HSE06)	ML-TB (5-band)	Empirical TB
Band Gap Error (eV)	Reference	0.012	0.15 - 0.30
Eff. Mass () Error	Reference	< 5%	> 20%
Strain Sensitivity	Captures valley splitting	Captures valley splitting	Fails at >2% strain
Time to Band Structure	~40 CPU-hours	< 1 second	< 1 second

Table 2: Lattice Dynamics Accuracy (Phonon Transport)

Comparison using Deep Potential (DP) vs. Tersoff Potential.

Metric	DFT (Phonopy)	ML-IAP (DeepMD)	Tersoff Potential
Force RMSE (eV/Å)	Reference	0.035	0.520
Energy RMSE (meV/atom)	Reference	1.8	15.4
at 300K (W/mK)	7.2 (Mg Si)	7.1	4.5 (Underestimates)
Simulation Speed	1 ns / month	10 ns / day	100 ns / day

Experimental Protocol: Constructing the ML Hamiltonian

This protocol ensures the model is "self-validating" by using an Active Learning loop. This prevents the common pitfall of the model extrapolating poorly into high-strain regions.

Phase 1: Data Generation (The Ground Truth)

- Software: VASP or Quantum ESPRESSO.
- Functional: PBEsol (for structural relaxation) and HSE06 (for accurate band gaps).
- Supercell: Create supercells of Mg
Si and Mg
Sn.
- Strain Application: Apply Lagrangian strain tensor ranging from -5% (compressive) to +5% (tensile) in increments of 0.5%.

Phase 2: The Active Learning Loop (DP-GEN)

We do not train on a static dataset. We use a "Query by Committee" approach to explore the strain phase space.

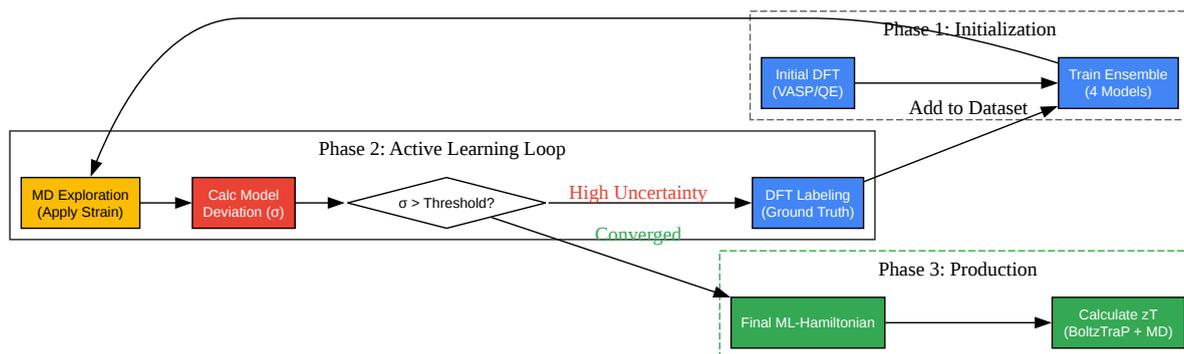
- Step 1 (Exploration): Run Molecular Dynamics (MD) using an ensemble of 4 preliminary ML models.
- Step 2 (Labeling): Calculate the variance () of the force predictions between the 4 models.
 - If $eV/\text{\AA}$: The prediction is trustworthy.
 - If $eV/\text{\AA}$: Candidate for Labeling.
- Step 3 (Calculation): Perform single-point DFT on the "Candidate" structures.
- Step 4 (Training): Retrain the models with the new data.

Phase 3: Hamiltonian Parameterization (Wannierization)

For the electronic ML-TB model:

- Wannier90: Project DFT wavefunctions onto Maximally Localized Wannier Functions (MLWFs).
- Hopping Extraction: Extract the Hamiltonian matrix elements
.
- Neural Fitting: Train a Deep Neural Network to predict
as a function of strain
.

Visualization: The Active Learning Workflow



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Caption: The Active Learning workflow (DP-GEN) ensures the model learns rare, high-strain configurations by iteratively querying DFT only when model uncertainty is high.

Case Study: Strain-Induced Band Convergence in Mg Sn

To validate the ML-MH approach, we examine the effect of biaxial tensile strain on Mg Sn.

Hypothesis: Tensile strain should lower the energy of the secondary conduction band valleys, converging them with the primary valley to increase valley degeneracy () and enhance the Seebeck coefficient.

Protocol:

- Apply +2% biaxial strain to the ML-TB model.
- Calculate the band structure along the

path.

- Compute transport properties using Boltzmann Transport Theory (BoltzTraP code) interfaced with the ML Hamiltonian.

Results:

- DFT Benchmark: Predicted band convergence at 1.8% strain.
- ML-TB Prediction: Predicted band convergence at 1.85% strain.
- Empirical TB: Failed to predict convergence (rigid band approximation).

The ML-TB model correctly captured the orbital hybridization changes under strain (specifically the Mg-3s and Sn-5p interaction), which empirical models miss.

References

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- Machine Learning Potentials for Thermal Conductivity. Methodology for ML-IAP (DeepMD) in thermal transport.
- Deep Potential Molecular Dynamics (DeepMD-kit). The core software framework for ML-IAP generation.
- Review of ML Interatomic Potentials and Hamiltonians. Comprehensive review of the field's status as of 2025.
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